
5-(Pyrrolidin-3-yl)isoxazol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Pyrrolidin-3-yl)isoxazol-3(2H)-one is a heterocyclic compound that features a pyrrolidine ring fused to an isoxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrrolidin-3-yl)isoxazol-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-pyrrolidinone with hydroxylamine to form the isoxazole ring . The reaction conditions often require the use of a base such as sodium hydroxide and a solvent like ethanol. The reaction is typically carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5-(Pyrrolidin-3-yl)isoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, often facilitated by the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
科学的研究の応用
5-(Pyrrolidin-3-yl)isoxazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism of action of 5-(Pyrrolidin-3-yl)isoxazol-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
3-Methyl-5-(pyrrolidin-2-yl)isoxazole: Similar structure but with a methyl group at the 3-position of the isoxazole ring.
5-Methylisoxazole-3-carboxylic acid: Contains a carboxylic acid group instead of the pyrrolidine ring.
Uniqueness
5-(Pyrrolidin-3-yl)isoxazol-3(2H)-one is unique due to the presence of both the pyrrolidine and isoxazole rings, which confer distinct chemical and biological properties.
特性
分子式 |
C7H10N2O2 |
|---|---|
分子量 |
154.17 g/mol |
IUPAC名 |
5-pyrrolidin-3-yl-1,2-oxazol-3-one |
InChI |
InChI=1S/C7H10N2O2/c10-7-3-6(11-9-7)5-1-2-8-4-5/h3,5,8H,1-2,4H2,(H,9,10) |
InChIキー |
QUPYRUAGTHHJGJ-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1C2=CC(=O)NO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


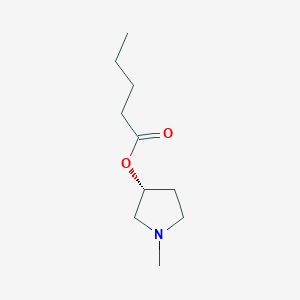
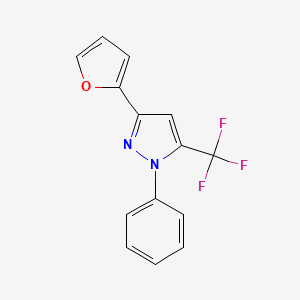
![7-Hydroxy-3-methylcyclohepta[b]pyrrol-8(1H)-one](/img/structure/B12869700.png)
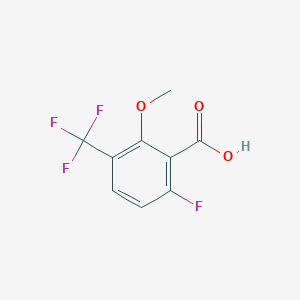
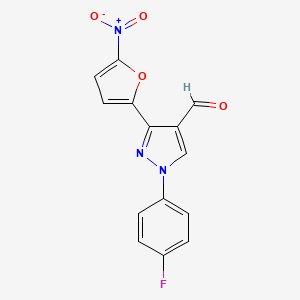
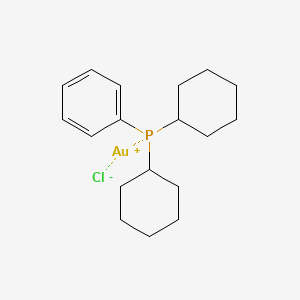
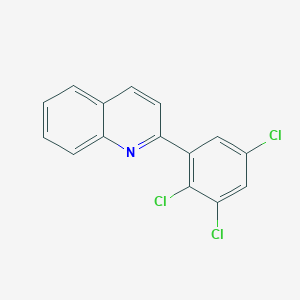
![4-(Difluoromethyl)-2-ethoxybenzo[d]oxazole](/img/structure/B12869733.png)
![1-(7-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12869734.png)
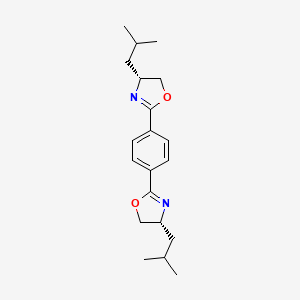
![(1R)-Dicyclohexyl(2'-(mesityloxy)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12869754.png)
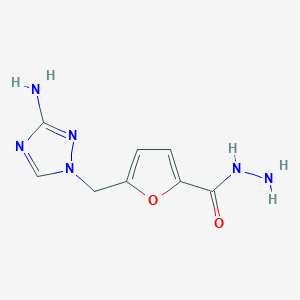
![4-(diethoxyphosphorylmethyl)-2,6-bis[4-(diethoxyphosphorylmethyl)pyridin-2-yl]pyridine](/img/structure/B12869762.png)

